
N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate: is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate typically involves the reaction of dodecylamine with diethyl sulfate and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reaction of dodecylamine with diethyl sulfate to form N,N-diethyl-dodecylamine.
Step 2: Reaction of N,N-diethyl-dodecylamine with 2-chloroethanol to form N,N-diethyl-N-(2-hydroxyethyl)dodecan-1-aminium chloride.
Step 3: Conversion of N,N-diethyl-N-(2-hydroxyethyl)dodecan-1-aminium chloride to this compound by reacting with sodium ethanesulfonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate is used as a surfactant in chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other complex molecules.
Biology: In biological research, this compound is used to study cell membrane interactions and protein solubilization. Its surfactant properties make it useful in the extraction and purification of membrane proteins.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: Industrially, it is used in formulations of detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in various cleaning and personal care products.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, forming micelles. This action enhances the solubility of hydrophobic compounds and facilitates their interaction with aqueous environments. The molecular targets include cell membranes and hydrophobic molecules, where it disrupts lipid bilayers and enhances permeability.
Comparison with Similar Compounds
- N-(2-Hydroxyethyl)dodecanamide
- N,N-Bis(2-hydroxyethyl)dodecanamide
- N-(2-Hydroxyethyl)ethylenediamine
Comparison: N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate is unique due to its ethanesulfonate group, which imparts distinct surfactant properties compared to other similar compounds. While N-(2-Hydroxyethyl)dodecanamide and N,N-Bis(2-hydroxyethyl)dodecanamide also exhibit surfactant properties, they lack the ethanesulfonate group, making them less effective in reducing surface tension. N-(2-Hydroxyethyl)ethylenediamine, on the other hand, is more commonly used as a ligand in coordination chemistry rather than as a surfactant.
Properties
CAS No. |
824944-74-3 |
|---|---|
Molecular Formula |
C20H45NO4S |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
dodecyl-diethyl-(2-hydroxyethyl)azanium;ethanesulfonate |
InChI |
InChI=1S/C18H40NO.C2H6O3S/c1-4-7-8-9-10-11-12-13-14-15-16-19(5-2,6-3)17-18-20;1-2-6(3,4)5/h20H,4-18H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
ZQUMIJOIEJUHOE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CCO.CCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


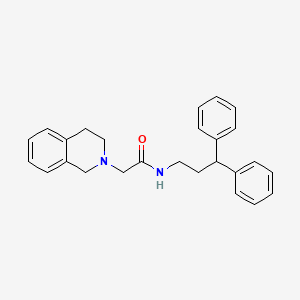
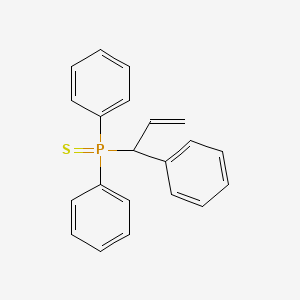
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
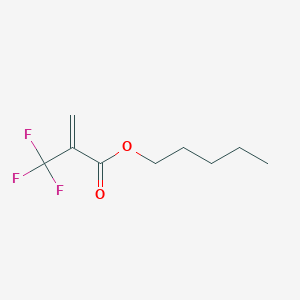
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
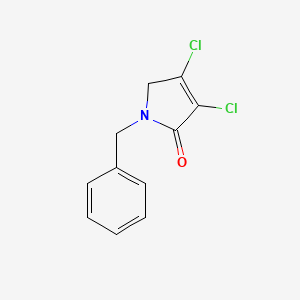

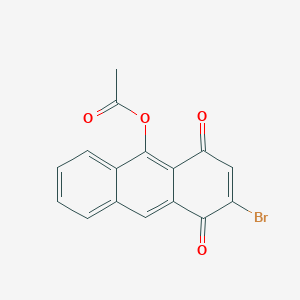
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
